molecular formula C20H14N4O3 B11664345 4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B11664345
M. Wt: 358.3 g/mol
InChI Key: GUTFZBZAZIJPMP-UHFFFAOYSA-N
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Description

4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multi-step reactions. One common method involves the condensation of 2-aminopyridine with an aryl ketone, followed by nitration and subsequent amidation . The reaction conditions often require the use of solvents like toluene and catalysts such as iodine or transition metals .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

IUPAC Name

4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C20H14N4O3/c25-20(15-9-11-16(12-10-15)24(26)27)22-19-18(14-6-2-1-3-7-14)21-17-8-4-5-13-23(17)19/h1-13H,(H,22,25)

InChI Key

GUTFZBZAZIJPMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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